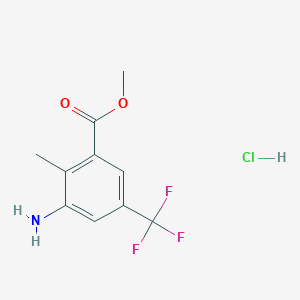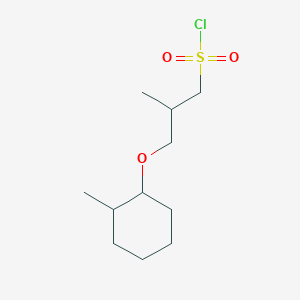
2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C11H21ClO3S It is a sulfonyl chloride derivative, which means it contains a sulfonyl chloride functional group (-SO2Cl) attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 2-methylcyclohexanol with 3-chloropropane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). These reactions are typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Hydrolysis: This reaction is usually performed in an aqueous medium, often with a mild acid or base to catalyze the reaction.
Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions, often in solvents like tetrahydrofuran.
Major Products
Substitution Reactions: Sulfonamides or sulfonate esters.
Hydrolysis: Sulfonic acid and hydrochloric acid.
Reduction: Sulfinyl or sulfhydryl derivatives.
Applications De Recherche Scientifique
2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties, such as improved thermal stability or chemical resistance.
Industrial Applications: The compound is used in the production of surfactants, detergents, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride
- 2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride
- 2-Methyl-3-((2-ethylcyclohexyl)oxy)propane-1-sulfonyl chloride
Uniqueness
2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride is unique due to its specific structural configuration, which imparts distinct reactivity and properties. The presence of the 2-methylcyclohexyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, where precise control over reaction outcomes is required.
Propriétés
Formule moléculaire |
C11H21ClO3S |
|---|---|
Poids moléculaire |
268.80 g/mol |
Nom IUPAC |
2-methyl-3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-9(8-16(12,13)14)7-15-11-6-4-3-5-10(11)2/h9-11H,3-8H2,1-2H3 |
Clé InChI |
XAVLNPXBRKQVDY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1OCC(C)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


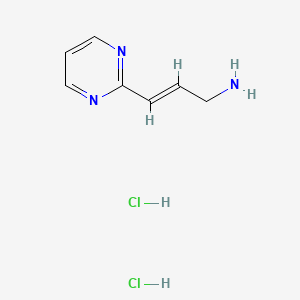
![5-Azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B13523310.png)
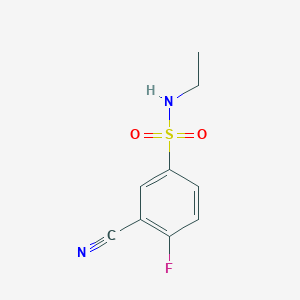


![3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester](/img/structure/B13523326.png)
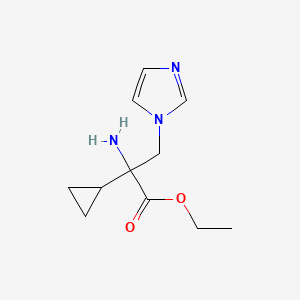

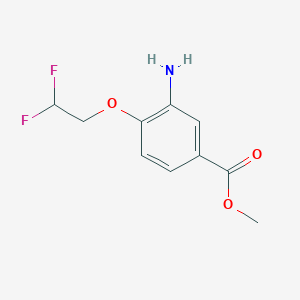
![N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B13523357.png)
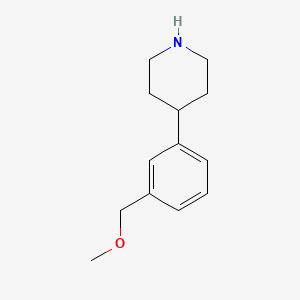
![6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13523374.png)

